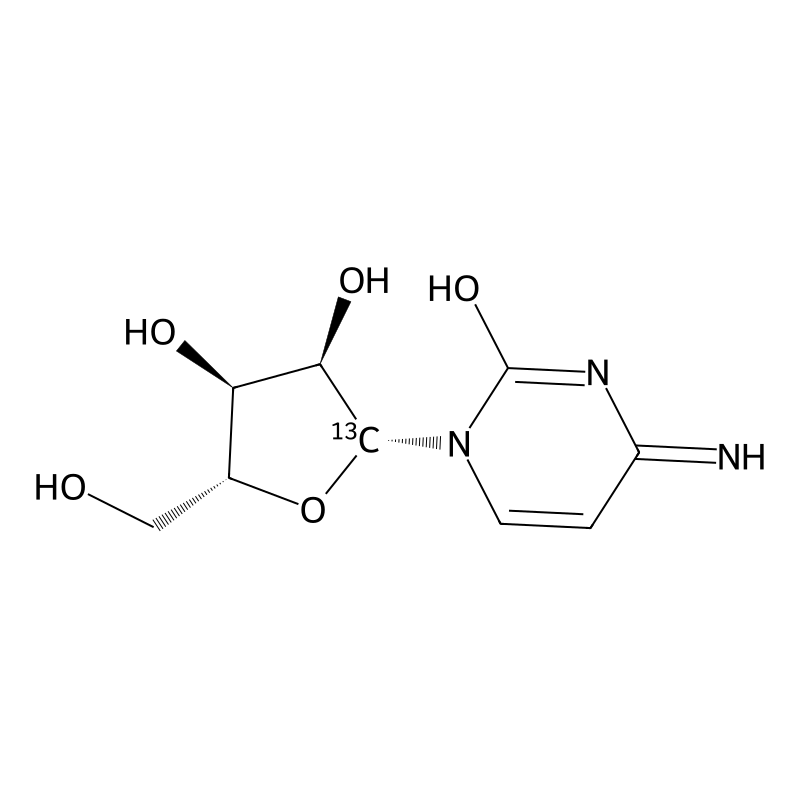Cytidine-13C

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Structural Elucidation of Natural Products
Specific Scientific Field: Natural Products Chemistry
Summary: Cytidine-13C can be used in structural studies of complex natural products. In particular, the application of 13C–13C COSY NMR spectroscopy allows direct coupling analysis between ^13C nuclei, which is valuable for elucidating the carbon backbone of natural compounds.
Experimental Procedures:13C Labeling: Microbial cultures are fed with ^13C-labeled glucose. The natural product of interest (e.g., cyclopiazonic acid) incorporates the labeled carbon atoms.
NMR Spectroscopy: 13C COSY NMR experiments are performed on milligram-scale samples. These experiments reveal direct couplings between adjacent ^13C atoms in the natural product.
Structure Determination: The carbon connectivity pattern obtained from the NMR spectra aids in determining the overall structure of the natural product.
Carbon Backbone: The 13C COSY NMR spectra provide information about quaternary carbons and their connectivity.
Routine Application: This method can be routinely used for structure determination of microbial natural products by enriching the compound with ^13C-glucose.
These are just two of the fascinating applications of Cytidine-13C. Its versatility extends to fields like drug metabolism studies, RNA labeling, and more. Researchers continue to explore its potential in advancing scientific knowledge and understanding
Cytidine-13C is a stable isotope-labeled form of cytidine, a nucleoside composed of the nitrogenous base cytosine linked to a ribose sugar via a β-N1-glycosidic bond. Cytidine is a critical component of ribonucleic acid (RNA) and plays essential roles in various biological processes, including protein synthesis and cellular metabolism. The incorporation of the carbon-13 isotope into cytidine allows for enhanced tracking and analysis in metabolic studies, making it particularly valuable in research settings.
- Phosphorylation: Cytidine-13C can be phosphorylated to form cytidine monophosphate, which can further be converted into cytidine diphosphate and cytidine triphosphate.
- Degradation: Under specific conditions, cytidine-13C can be hydrolyzed to yield ribose and cytosine.
- Chemical Modification: It can also participate in reactions to form analogs or derivatives, which may exhibit altered biological activities.
Cytidine-13C retains the biological activities of regular cytidine, participating in:
- RNA Synthesis: As a building block for RNA, it is essential for the transcription process.
- Metabolic Pathways: Cytidine acts as a precursor to uridine and influences nucleotide metabolism.
- Neurological Effects: Studies suggest that cytidine supplementation may affect neurotransmitter cycling, particularly glutamate, potentially offering therapeutic benefits in mood disorders .
Several methods exist for synthesizing Cytidine-13C:
- Isotope Enrichment: Natural cytidine can be enriched with carbon-13 through fermentation processes using specific microorganisms that preferentially assimilate carbon-13.
- Chemical Synthesis: Laboratory synthesis routes involve the modification of natural nucleosides or the construction of ribonucleosides from labeled precursors.
- Solid-phase Synthesis: This method allows for the efficient production of labeled nucleotides through automated synthesizers that incorporate carbon-13 into the growing chain of nucleotides .
Cytidine-13C has diverse applications, particularly in research:
- Metabolic Studies: It is used in metabolic flux analysis to trace pathways in cellular metabolism.
- Drug Development: Its isotopic labeling aids in understanding drug interactions and mechanisms at a molecular level.
- Nutritional Research: Investigating the effects of dietary nucleosides on health outcomes.
Research involving Cytidine-13C often focuses on its interactions with various biomolecules:
- Nucleotide Interactions: Studies show how labeled cytidine interacts with other nucleotides during RNA synthesis.
- Enzyme Kinetics: It is utilized to assess enzyme activity and binding affinities in metabolic pathways.
- Cellular Uptake Studies: Understanding how cells absorb and utilize labeled nucleosides provides insights into cellular metabolism and pharmacokinetics .
Cytidine-13C shares similarities with several other nucleosides and their derivatives. Here are some notable comparisons:
| Compound | Structure Type | Unique Features |
|---|---|---|
| Deoxycytidine | Deoxyribonucleoside | Lacks an oxygen atom on the ribose sugar |
| Uridine | Ribonucleoside | Contains uracil instead of cytosine |
| Cytosine | Nitrogenous base | Does not include ribose; standalone molecule |
| 5-Methylcytidine | Modified nucleoside | Methyl group at the 5-position on the pyrimidine ring |
Cytidine-13C is unique due to its stable isotope labeling, which enables precise tracking in biological systems, distinguishing it from its non-labeled counterparts.








